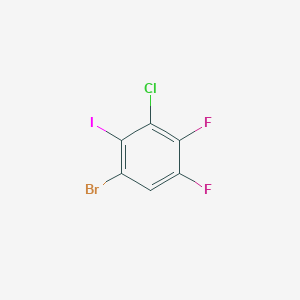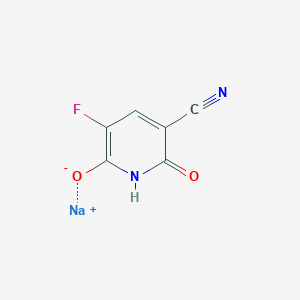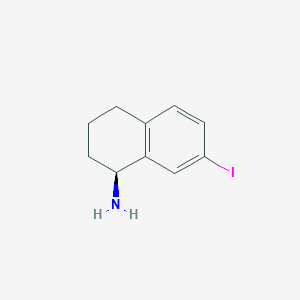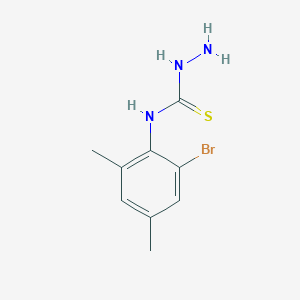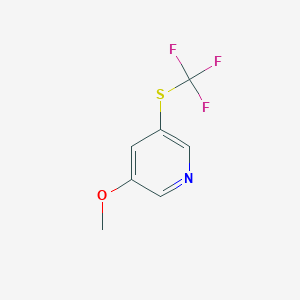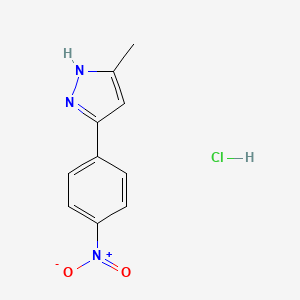![molecular formula C10H6F3NO4S B12856738 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethylthio group in this compound adds to its unique chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvents, are also being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and trifluoromethylthiolating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials with specific properties .
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler analog without the trifluoromethylthio group.
2-(Carboxy(hydroxy)methyl)benzoxazole: Lacks the trifluoromethylthio group but has similar core structure.
6-(Trifluoromethylthio)benzoxazole: Contains the trifluoromethylthio group but lacks the carboxy(hydroxy)methyl group .
Uniqueness
The presence of both the carboxy(hydroxy)methyl and trifluoromethylthio groups in 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole makes it unique.
特性
分子式 |
C10H6F3NO4S |
|---|---|
分子量 |
293.22 g/mol |
IUPAC名 |
2-hydroxy-2-[6-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19-4-1-2-5-6(3-4)18-8(14-5)7(15)9(16)17/h1-3,7,15H,(H,16,17) |
InChIキー |
SOGUJULCYBLLGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


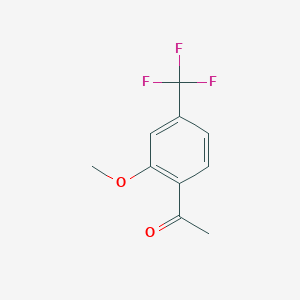

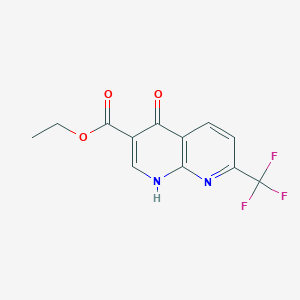
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)

![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)

